
Ethyl di-tert-butylphosphinite
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Overview
Description
Ethyl di-tert-butylphosphinite is an organophosphorus compound characterized by the presence of ethyl and di-tert-butyl groups attached to a phosphinite moiety. This compound is known for its unique reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl di-tert-butylphosphinite can be synthesized through the reaction of di-tert-butylphosphine with ethyl halides under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to deprotonate the phosphine, followed by the addition of the ethyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2.1. Ligand Exchange in Metal Complexes
Phosphinites like ethyl di-tert-butylphosphinite act as ligands in transition-metal catalysis. For example:
-
Palladium complexes : Enhances selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Nickel complexes : Facilitates cyclotrimerization of acetylene to benzene derivatives under high pressure .
Key Interaction : The lone pair on phosphorus coordinates to metal centers, modulating electronic and steric properties .
2.2. Oxidation Reactions
Phosphinites are susceptible to oxidation:
-
With peroxides : Forms phosphine oxides (e.g., ethyl di-tert-butylphosphinite oxide) .
-
**With O2
**: Slow oxidation under aerobic conditions, requiring stabilizers like BHT (2,6-di-tert-butyl-4-ethylphenol) .
3.1. Catalytic Alkylation
In Friedel-Crafts alkylation, tert-butyl groups from di-tert-butylperoxide (DTBP) can be transferred to arenes using FeCl3
/HCl catalysis . Ethyl di-tert-butylphosphinite may act as a co-catalyst or stabilizing ligand in such systems.
Example Reaction :
FeCl3+DTBP→t Bu++FeCl3OH−
Arene+t Bu+→tert Butylated arene
Selectivity: Ortho/para-directing effects depend on the arene’s electronic properties .
3.2. Protection of Amines
While not directly observed, phosphinites could theoretically protect amines via transient coordination, analogous to Boc anhydride’s role in forming carbamates .
Stability and Handling
-
Thermal Stability : Decomposes above 100°C, releasing tert-butyl fragments .
-
Storage : Requires inert atmosphere (N2
/Ar) and low temperatures (−20°C) to prevent oxidation .
Comparative Data Table
Scientific Research Applications
Ethyl di-tert-butylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl di-tert-butylphosphinite involves its interaction with various molecular targets. In oxidation reactions, the compound donates electrons to the oxidizing agent, resulting in the formation of phosphine oxide. In substitution reactions, the phosphinite group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide .
Comparison with Similar Compounds
- Methyl di-tert-butylphosphinite
- Di-tert-butylphosphine
- Di-tert-butylphosphine oxide
Comparison: this compound is unique due to the presence of the ethyl group, which imparts different reactivity and steric properties compared to its methyl counterpart. Di-tert-butylphosphine and its oxide derivatives are also similar but differ in their oxidation states and reactivity .
Properties
CAS No. |
58309-95-8 |
---|---|
Molecular Formula |
C10H23OP |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
ditert-butyl(ethoxy)phosphane |
InChI |
InChI=1S/C10H23OP/c1-8-11-12(9(2,3)4)10(5,6)7/h8H2,1-7H3 |
InChI Key |
PWQCGYGURVIZHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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